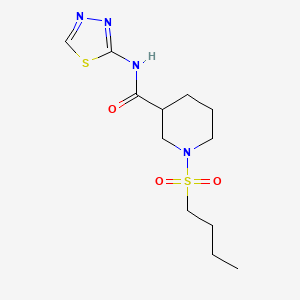![molecular formula C16H20ClNO B5410584 N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride](/img/structure/B5410584.png)
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is a chemical compound with a complex structure It is known for its applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenylmethanol with N-methyl-1-[2-(4-methylphenyl)methoxy]phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often involving continuous monitoring and adjustment of reaction parameters. The final product is then purified using techniques such as crystallization or chromatography to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
3,4-Dimethoxyphenethylamine: An analogue of dopamine, used in various chemical and pharmacological studies.
Uniqueness
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological effects set it apart from similar compounds.
Properties
IUPAC Name |
N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-9-14(10-8-13)12-18-16-6-4-3-5-15(16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKIVSYKAWYRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5410504.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5410507.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5410509.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-2-methylalaninamide hydrochloride](/img/structure/B5410520.png)
![2-methoxy-5-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyrimidine](/img/structure/B5410524.png)
![N-(2,4-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410533.png)
![2-{4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5410549.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5410560.png)
![N-(4-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5410562.png)
![2-[(4-Fluorophenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5410577.png)

![8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5410592.png)
![1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5410606.png)
![2-{1-[4-(1H-imidazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5410613.png)
